2-(三甲基甲硅氧基)-1,3-丁二烯

描述

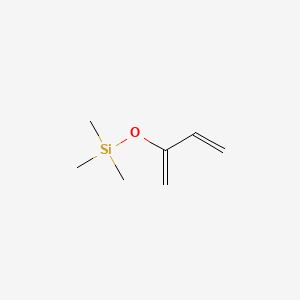

2-(Trimethylsiloxy)-1,3-butadiene is a useful research compound. Its molecular formula is C7H14OSi and its molecular weight is 142.27 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Trimethylsiloxy)-1,3-butadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trimethylsiloxy)-1,3-butadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsiloxy)-1,3-butadiene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚合物合成

2-(三甲基甲硅氧基)丁二烯已用于聚合物合成。Penelle、Mayné 和 Wynants (1994) 的一项研究表明,在各种条件下使用 AIBN(一种自由基引发剂)进行聚合。该过程导致合成具有不同微观结构的聚(2-三甲基甲硅氧基)丁二烯,尽管未观察到 1,2-微观结构。聚合物的分子量通常较低至中等 (Penelle, Mayné, & Wynants, 1994).

狄尔斯-阿尔德反应

山本、铃木和辻(1978 年)探索了三甲基甲硅氧基取代丁二烯(包括 2-(三甲基甲硅氧基)-1,3-丁二烯)与二甲基乙炔二羧酸酯的狄尔斯-阿尔德反应。该过程产生了各种二甲基羟基取代的邻苯二甲酸酯 (Yamamoto, Suzuki, & Tsuji, 1978).

醛的合成

向山和石田(1975 年)发现,2-(三甲基甲硅氧基)-1,3-丁二烯在 TiCl4 存在下与缩醛反应,生成 δ-烷氧基-δ,β-不饱和醛。该方法为将 –CH2–CH=CH-CHO 单元引入亲电试剂提供了一种新方法 (Mukaiyama & Ishida, 1975).

并入乙烯基聚合物

Mayné 和 Penelle (1998) 对 2-(三甲基甲硅氧基)-1,3-丁二烯与苯乙烯和甲基丙烯酸甲酯的自由基(共)聚合进行了研究。聚合物并入了 α,β-双(甲硅氧基)乙烯基单元,主要以 1,4-微观结构存在,允许将丁二烯基亚基作为官能团大量并入聚合物链中 (Mayné & Penelle, 1998).

环化反应

Molander 和 Andrews (1989) 描述了 1,3-双(三甲基甲硅氧基)-1,3-丁二烯在 [3 + n] 环化反应中与亲电试剂的用途。该方法有效地产生了七元和八元双环醚加合物,展示了该化合物在复杂有机合成中的效用 (Molander & Andrews, 1989).

合成当量研究

Hosomi 等人(1990 年)研究了 2-三甲基甲硅烷基乙烯基-1,3-丁二烯作为 3-亚甲基-1,4-戊二烯的合成当量。该化合物在连续的狄尔斯-阿尔德反应中显示出有效性,突出了其作为通用合成构件的潜力 (Hosomi et al., 1990).

作用机制

Target of Action

It is known that trimethylsilyl groups, which are part of the 2-(trimethylsiloxy)-1,3-butadiene structure, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

They can substitute a hydrogen in the hydroxyl groups on compounds, forming trimethylsiloxy groups

Result of Action

Trimethylsilyl groups, which are part of this compound, are known to increase the volatility of compounds, often making them more amenable to analysis by gas chromatography or mass spectrometry . This could potentially be a result of the action of 2-(Trimethylsiloxy)-1,3-butadiene.

属性

IUPAC Name |

buta-1,3-dien-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAPBVRQZQYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339225 | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38053-91-7 | |

| Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Trimethylsiloxy)-1,3-butadiene in organic synthesis?

A1: 2-(Trimethylsiloxy)-1,3-butadiene acts as a versatile building block, particularly in Diels-Alder reactions. Its structure allows it to readily react with various dienophiles, leading to the formation of six-membered rings, a fundamental motif in many organic molecules. [][2][6] This is particularly useful for synthesizing complex natural products and pharmaceuticals.

Q2: The provided research highlights the use of Lewis acids with 2-(Trimethylsiloxy)-1,3-butadiene. Why is this combination significant?

A2: Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) and Butyltin triflate (Bu2BOTf) catalyze the conversion of Diels-Alder adducts derived from 2-(Trimethylsiloxy)-1,3-butadiene into valuable 2-cyclohexenones. [] This transformation is highly valuable in synthesizing a wide range of organic compounds, including those with potential medicinal value.

Q3: Can you provide spectroscopic data for 2-(Trimethylsiloxy)-1,3-butadiene?

A3: While the provided abstracts don't offer detailed spectroscopic data, 2-(Trimethylsiloxy)-1,3-butadiene is known to exhibit characteristic signals in various spectroscopic techniques:

- 1H NMR: A distinct singlet for the trimethylsilyl group (SiMe3) appears around 0 ppm. Additionally, signals corresponding to the butadiene protons are observed in the expected range. []

Q4: Are there any large-scale synthesis methods available for 2-(Trimethylsiloxy)-1,3-butadiene?

A4: Yes, researchers have developed improved large-scale synthesis protocols for 2-(Trimethylsiloxy)-1,3-butadiene. [] These advancements enable its production in quantities suitable for industrial applications, further highlighting its significance in chemical manufacturing.

Q5: Has 2-(Trimethylsiloxy)-1,3-butadiene been employed in the synthesis of biologically relevant molecules?

A5: Absolutely! 2-(Trimethylsiloxy)-1,3-butadiene plays a key role in synthesizing various heterocyclic compounds. For instance, it has been utilized in synthesizing nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates, which have shown potential as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. [] This enzyme is crucial for DNA synthesis, making these compounds promising candidates for developing novel anti-parasitic and anti-cancer drugs.

Q6: What are the safety considerations associated with handling 2-(Trimethylsiloxy)-1,3-butadiene?

A6: 2-(Trimethylsiloxy)-1,3-butadiene is moisture-sensitive and can decompose upon contact with water, especially under acidic conditions. [] Proper laboratory procedures, including handling under inert atmosphere and using dry solvents, are essential to prevent degradation. Additionally, like many organic reagents, it's advisable to handle it with care and wear appropriate personal protective equipment to minimize exposure risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)